Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological applications. This particular compound is characterized by its complex structure, which includes an amino group, a dimethylphenyl group, and a methyl ester group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a dimethylphenyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-phenylthiophene-3-carboxylate
- Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
- Methyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate
Uniqueness
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar thiophene derivatives.
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-8-5-6-11(9(2)7-8)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGBVVXODSNRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358016 |
Source
|
Record name | methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351156-17-7 |
Source
|
Record name | methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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